molecular formula C15H14O4 B3056797 Methyl 2-(benzyloxy)-6-hydroxybenzoate CAS No. 74292-74-3

Methyl 2-(benzyloxy)-6-hydroxybenzoate

Cat. No.: B3056797
CAS No.: 74292-74-3
M. Wt: 258.27 g/mol
InChI Key: KWPSQXPDPNPBMS-UHFFFAOYSA-N
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Description

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” is a chemical compound that is used in various chemical reactions. It is an intermediate in the synthesis of salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease . The compound is also known as “methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate” and has a molecular formula of C17H15BrO4 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . Another method involves the use of 2-benzyloxypyridine, which is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 ketone (aromatic), and 1 ether (aromatic) . The compound crystallizes in the monoclinic space group P21/c with unit-cell parameters .


Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo reduction, converting electron withdrawing functions into electron donating amino and alkyl groups .


Physical and Chemical Properties Analysis

“this compound” has several physical and chemical properties. It is a light yellow liquid with an aromatic odor . Its melting point is -12 °C, and its boiling point is between 198 and 199 °C. The compound has a flash point of 77 °C and an autoignition temperature of 518 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convergent Synthesis of Phytoalexins : A study demonstrated the use of a directed lithiation reaction for synthesizing deoxybenzoin derivatives, which are precursors for 2-aryl-6-hydroxybenzo[b]furans, important in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M (Watanabe et al., 1991).

  • Structure and Theoretical Analysis : Research involving methyl 4-hydroxybenzoate, a related compound, involved X-ray structural analysis, Hirshfeld surface analysis, and computational calculations to understand its molecular properties, contributing to the knowledge of its pharmaceutical activity (Sharfalddin et al., 2020).

  • Synthesis of Quinazoline Derivatives : The synthesis of benzyloxy-quinazoline derivatives from methyl 4-hydroxy-3-methoxybenzoate, highlighting the compound's role in synthesizing complex chemical structures (Wang et al., 2015).

Environmental and Biological Applications

  • Photodegradation Studies : An investigation into the photochemical degradation of hazardous water contaminants, including methyl hydroxybenzoate compounds, using ultraviolet C lamps. This study is crucial for understanding the environmental impact and breakdown of these chemicals (Gmurek et al., 2015).

  • Large-Scale Synthesis for Medical Applications : Development of a large-scale synthesis process for Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative disorders and cancer, showcasing the compound's potential in pharmaceutical applications (Kucerovy et al., 1997).

  • Antitumor Properties : Exploration of the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, leading to the identification of a major metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, which has implications in cancer treatment research (Kashiyama et al., 1999).

Safety and Hazards

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Protective equipment should be worn when handling this compound .

Future Directions

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” has potential applications in various fields. For instance, it is being studied for its use in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M. tuberculosis . Additionally, it is being explored as a reagent for the synthesis of benzyl ethers and esters .

Properties

IUPAC Name

methyl 2-hydroxy-6-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)14-12(16)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPSQXPDPNPBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503526
Record name Methyl 2-(benzyloxy)-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74292-74-3
Record name Methyl 2-hydroxy-6-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74292-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(benzyloxy)-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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